molecular formula C16H24N2O B1270931 N-(1-benzylpiperidin-4-yl)-2-methylpropanamide CAS No. 312924-69-9

N-(1-benzylpiperidin-4-yl)-2-methylpropanamide

Cat. No. B1270931
CAS RN: 312924-69-9
M. Wt: 260.37 g/mol
InChI Key: JVFAKLWNQPCTQG-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-methylpropanamide (NBP2MPA) is an organic compound belonging to the class of amides. It is a derivative of piperidine and has a molecular formula of C13H21N3O. It is synthesized using a variety of methods, including the Biginelli reaction, the Ugi reaction, and the Mitsunobu reaction. NBP2MPA has been studied for its potential applications in scientific research and its biochemical and physiological effects.

Scientific Research Applications

Anticancer Activity

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a related compound, has been identified as a histone deacetylase (HDAC) inhibitor, demonstrating selective inhibition of HDACs 1-3 and 11. It has shown significant antitumor activity in vivo, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Antibacterial Activity

Another derivative, 2-methyl-N-((4-methylpyridine-2-yl)carbamothioyl)benzamide, exhibited antibacterial properties against both gram-positive and gram-negative bacteria, suggesting its potential application in developing new antibacterial agents (Adam et al., 2016).

Synthesis and Material Science

TEMPO-catalyzed electrochemical C–H thiolation for synthesizing benzothiazoles and thiazolopyridines from thioamides showcases a metal- and reagent-free method, indicating applications in organic synthesis and potentially in material science (Qian et al., 2017).

Enzyme Inhibition

The design and synthesis of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors offer insights into enzyme inhibition mechanisms, which could inform the development of treatments for diseases like Alzheimer's (Contreras et al., 2001).

Pharmacokinetics

Studies on novel anaplastic lymphoma kinase inhibitors, including compounds with modifications to the 1-benzylpiperidin-4-yl group, provide valuable data on the impact of hydrolysis-mediated clearance on pharmacokinetics, which is crucial for drug development (Teffera et al., 2013).

Asymmetric Synthesis

Rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)-enamides for producing enantioenriched 3-aminopiperidine derivatives highlights advancements in asymmetric synthesis techniques, contributing to the pharmaceutical industry (Royal et al., 2016).

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13(2)16(19)17-15-8-10-18(11-9-15)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFAKLWNQPCTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364148
Record name N-(1-benzylpiperidin-4-yl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-2-methylpropanamide

CAS RN

312924-69-9
Record name N-(1-benzylpiperidin-4-yl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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